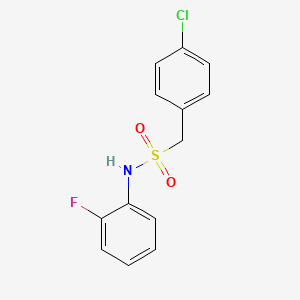![molecular formula C14H11NOS B5172581 [4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMT-047 or BMT-049, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of BMT-047 is not fully understood, but it is thought to involve the inhibition of several different enzymes and signaling pathways. One study found that BMT-047 inhibited the activity of an enzyme called protein kinase C, which is involved in cell growth and division. Another study found that BMT-047 inhibited the activity of a signaling pathway called the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
BMT-047 has been shown to have a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. One study found that BMT-047 inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that BMT-047 had a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BMT-047 has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and signaling pathways. However, it also has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Orientations Futures
There are several future directions for research on BMT-047, including:
1. Investigating its potential as a therapeutic agent for cancer, Parkinson's disease, and other neurological disorders.
2. Studying its mechanism of action in more detail to better understand its effects on enzymes and signaling pathways.
3. Developing new derivatives of BMT-047 with improved potency and specificity.
4. Investigating its potential as a tool for drug discovery and development.
Conclusion
In conclusion, BMT-047 is a promising compound for use in scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. While its mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. Further research is needed to fully understand its potential as a therapeutic agent and tool for drug discovery.
Méthodes De Synthèse
The synthesis of BMT-047 involves several steps, including the reaction of 2-pyridinecarboxaldehyde with 2-mercaptobenzothiazole to form 2-(benzothiazol-2-yl)pyridine. This intermediate is then reacted with formaldehyde and sodium borohydride to produce [4-(1-benzothien-7-yl)-2-pyridinyl]methanol. Finally, the compound is treated with trifluoroacetic acid to form the [4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt) form of BMT-047.
Applications De Recherche Scientifique
BMT-047 has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. One study found that BMT-047 inhibited the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Another study found that BMT-047 had a neuroprotective effect in a mouse model of Parkinson's disease.
Propriétés
IUPAC Name |
[4-(1-benzothiophen-7-yl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c16-9-12-8-11(4-6-15-12)13-3-1-2-10-5-7-17-14(10)13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZTZPKUODXKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=NC=C3)CO)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)


![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
